molecular formula C15H21N5O5 B10781615 N-(2-Hydroxycyclopentyl)adenosine

N-(2-Hydroxycyclopentyl)adenosine

Cat. No.: B10781615
M. Wt: 351.36 g/mol
InChI Key: GYWXTRVEUURNEW-UHFFFAOYSA-N
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Description

N-(2-Hydroxycyclopentyl)adenosine is a synthetic adenosine analogue known for its potent and selective agonistic activity on the A1 adenosine receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of cardiovascular and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxycyclopentyl)adenosine typically involves the reaction of adenosine with a cyclopentyl derivative under specific conditions. One common method includes the use of (1S,2S)-2-hydroxycyclopentylamine as a starting material, which is then reacted with adenosine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxycyclopentyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

N-(2-Hydroxycyclopentyl)adenosine has a wide range of scientific research applications:

Mechanism of Action

N-(2-Hydroxycyclopentyl)adenosine exerts its effects primarily through the activation of A1 adenosine receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits lipolysis and promotes glucose uptake in adipocytes . The compound also affects cardiovascular function by inducing bradycardia and hypotension through its action on myocardial and vascular A1 receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyladenosine (CPA)
  • N-cyclohexyl-2’-O-methyladenosine (SDZ WAG 994)
  • N-(2-methylphenyl)methyladenosine (Metrifudil)

Uniqueness

N-(2-Hydroxycyclopentyl)adenosine is unique due to its high selectivity and potency for the A1 adenosine receptor. Compared to similar compounds, it exhibits a more favorable pharmacokinetic profile, with reduced cardiovascular side effects .

Properties

IUPAC Name

2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWXTRVEUURNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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